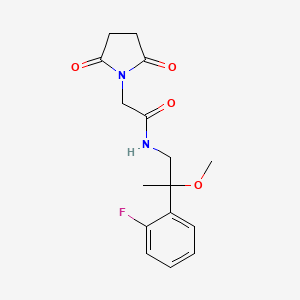

![molecular formula C21H25ClFN3O2S B2677378 N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216398-84-3](/img/structure/B2677378.png)

N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . The presence of the benzothiazole and dimethylamino groups suggests that it might have interesting chemical properties and potential applications in fields like medicinal chemistry .

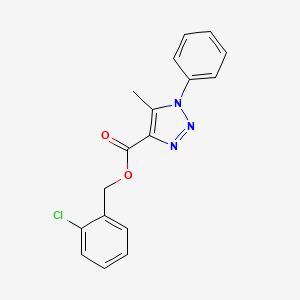

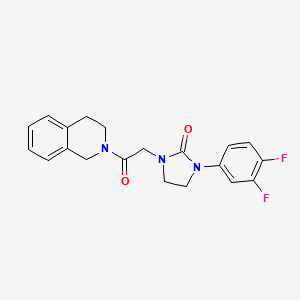

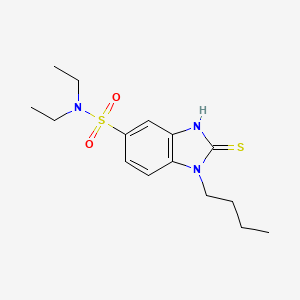

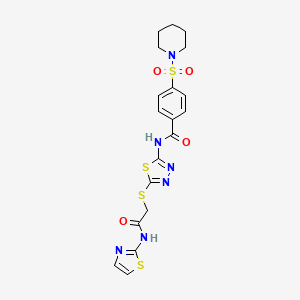

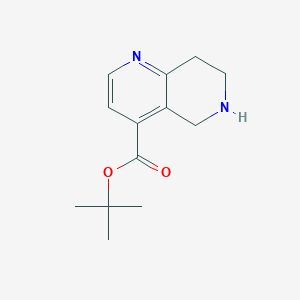

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with a benzothiazole ring and a dimethylamino group attached. The exact structure would depend on the positions of these attachments on the benzene ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole and dimethylamino groups. Benzothiazoles are known to participate in a variety of chemical reactions, including cycloadditions and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups on the benzene ring. Generally, benzamides are solid at room temperature and have higher melting points than the corresponding carboxylic acids .Scientific Research Applications

- Copolymerization with Alkyl Acrylates : N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride (DMAPMA) has been studied in radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene. The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers. The ability of DMAPMA to form assemblies with different reactivity due to hydrogen bonding plays a crucial role .

- Cross-Linking of RNA Species : DMAPMA is used for post-fixation and cross-linking of small ribonucleic acid (RNA) species from formalin-fixed paraffin-embedded (FFPE) tissues. It is particularly relevant for fluorescent in situ hybridization (FISH) and immunofluorescence (IF) signals .

- Polymer Grafting : DMAPMA-grafted polypropylene and cellulose acetate films have been explored to improve material properties. These copolymers enhance properties such as dispersancy and viscosity in lubricating oils .

- Hydrogels for Gastric Drug Release : Poly(N-[3-(dimethylamino)propyl]methacrylamide-co-itaconic acid) hydrogels (PDMAP-MAIA) containing DMAPMA exhibit non-Fickian diffusion mechanisms under gastric conditions. These hydrogels hold promise for controlled drug delivery .

- Functional Nanofiber Matrices : DMAPMA can cross-link nanofiber matrices with mouse lung extract. This property makes it valuable for creating functional materials in tissue engineering and regenerative medicine .

Polymerization and Copolymerization

Biochemical Applications

Materials Modification

Drug Delivery Systems

Biomedical Applications

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O2S.ClH/c1-4-27-17-9-6-15(7-10-17)20(26)25(13-5-12-24(2)3)21-23-18-11-8-16(22)14-19(18)28-21;/h6-11,14H,4-5,12-13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCHYAYGYALHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Methoxy-5-methylphenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2677300.png)

![3-(2-(4-fluorophenyl)-2-oxoethyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2677308.png)

![2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2677309.png)

![3-isopentyl-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677317.png)